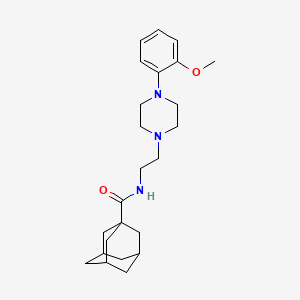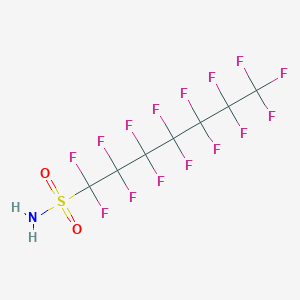
(3r,5r,7r)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1-adamantanecarboxamide is a compound that has garnered interest due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an adamantanecarboxamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of extensive research in medicinal chemistry.
Méthodes De Préparation
The synthesis of N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1-adamantanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 1-(2-methoxyphenyl)piperazine, which is then reacted with 1-adamantanecarboxylic acid chloride to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .
Analyse Des Réactions Chimiques
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1-adamantanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperazine ring or the adamantane moiety.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for studying receptor-ligand interactions.
Medicine: Research has indicated its potential as a therapeutic agent for treating neurological disorders, cardiovascular diseases, and certain types of cancer.
Mécanisme D'action
The mechanism of action of N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The binding affinity and selectivity of the compound for these receptors are influenced by its structural features, including the piperazine ring and the adamantanecarboxamide moiety .
Comparaison Avec Des Composés Similaires
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1-adamantanecarboxamide can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features used to manage hypertension.
These compounds share structural similarities with N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1-adamantanecarboxamide but differ in their specific substituents and pharmacological profiles, highlighting the uniqueness of the latter in terms of its therapeutic potential and receptor interactions.
Propriétés
Numéro CAS |
127266-57-3 |
|---|---|
Formule moléculaire |
C24H35N3O2 |
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H35N3O2/c1-29-22-5-3-2-4-21(22)27-10-8-26(9-11-27)7-6-25-23(28)24-15-18-12-19(16-24)14-20(13-18)17-24/h2-5,18-20H,6-17H2,1H3,(H,25,28) |
Clé InChI |
UMZYBCYFDMPPNO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate](/img/structure/B14147306.png)
![2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14147310.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)

![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane](/img/structure/B14147335.png)







![1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate](/img/structure/B14147376.png)
